4-(4-Methoxyanilino)-1,1-dioxothiolan-3-ol
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Overview
Description
4-(4-Methoxyanilino)-1,1-dioxothiolan-3-ol is an organic compound that features a thiolane ring with a methoxyaniline substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyanilino)-1,1-dioxothiolan-3-ol typically involves the reaction of 4-methoxyaniline with a thiolane derivative under controlled conditions. One common method includes the use of a condensation reaction followed by oxidation to introduce the dioxo functionality. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous monitoring and automated control systems to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyanilino)-1,1-dioxothiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
4-(4-Methoxyanilino)-1,1-dioxothiolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyanilino)-1,1-dioxothiolan-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-(phenylamino)methyl)phenol
- Quinazolinone derivatives
Uniqueness
4-(4-Methoxyanilino)-1,1-dioxothiolan-3-ol is unique due to its specific structural features, such as the thiolane ring and dioxo groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-methoxyanilino)-1,1-dioxothiolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-16-9-4-2-8(3-5-9)12-10-6-17(14,15)7-11(10)13/h2-5,10-13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGUFHKCGRARPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CS(=O)(=O)CC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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